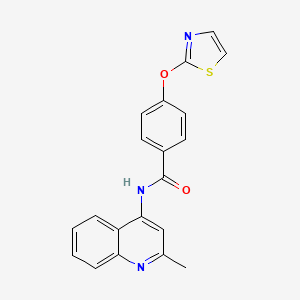
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methylquinolin-4-yl)-4-(thiazol-2-yloxy)benzamide, with the CAS number 2034608-02-9 and molecular formula C20H15N3O2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's biological activity is primarily attributed to its structural components, which include a quinoline moiety and a thiazole group. These features are known to enhance interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer’s disease .
- Anticancer Properties : Research indicates that thiazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The quinoline structure also contributes to anticancer effects by interacting with DNA and inhibiting topoisomerases.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway can be summarized as follows:
- Formation of Thiazole Derivative : The thiazole ring is formed through cyclization reactions involving appropriate thioamide precursors.
- Quinoline Coupling : The quinoline moiety is introduced via nucleophilic substitution or coupling reactions.
- Final Benzamide Formation : The final product is obtained by acylation of the amine with a suitable benzoyl chloride.
Study 1: Inhibition of Acetylcholinesterase
In a comparative study focusing on various quinoline-thiazole hybrids, this compound demonstrated promising AChE inhibitory activity. The IC50 value was determined to be within the micromolar range, indicating significant potential for further development as a therapeutic agent for Alzheimer’s disease .
Study 2: Anticancer Activity
Another study evaluated the anticancer properties of thiazole-containing compounds. This compound was tested against several cancer cell lines, showing notable cytotoxic effects. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, likely mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
N-(2-methylquinolin-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-12-18(16-4-2-3-5-17(16)22-13)23-19(24)14-6-8-15(9-7-14)25-20-21-10-11-26-20/h2-12H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOYRLCEUNLSOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














